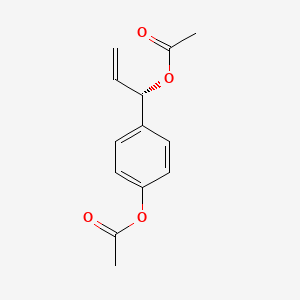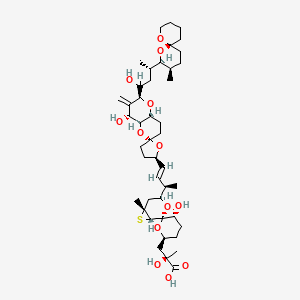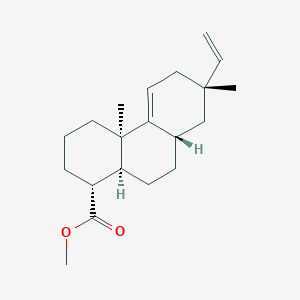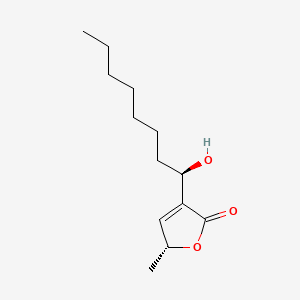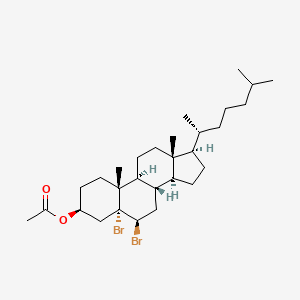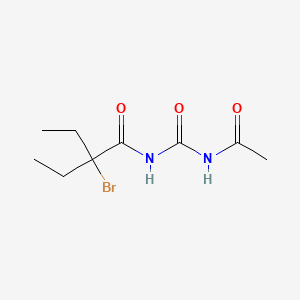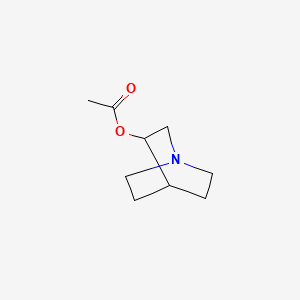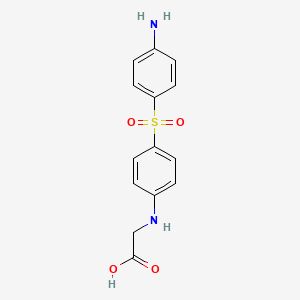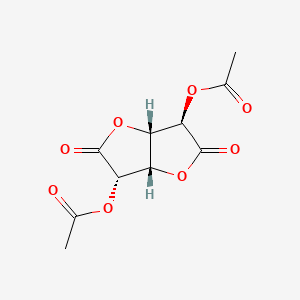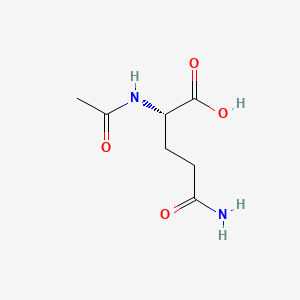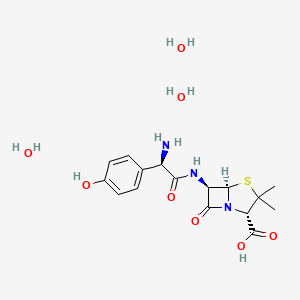
Amoxicillin-Trihydrat
Übersicht
Beschreibung
Amoxicillin trihydrate is a semisynthetic, broad-spectrum antibiotic classified as an aminopenicillin. It is commonly used to treat a variety of bacterial infections, including those affecting the ear, nose, throat, skin, and urinary tract . The compound is a hydrate form of amoxicillin, which means it includes three molecules of water in its crystalline structure . The molecular formula of amoxicillin trihydrate is C16H19N3O5S·3H2O, and it has a molecular weight of 419.4 g/mol .
Wirkmechanismus
Target of Action
Amoxicillin trihydrate primarily targets penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis . These proteins play a significant role in the final stages of assembling the bacterial cell wall, making them essential for bacterial survival and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by amoxicillin trihydrate is the peptidoglycan biosynthesis pathway . By disrupting this pathway, amoxicillin trihydrate causes an accumulation of cell wall precursors and activates autolytic enzymes, further degrading the cell wall. This cascade of events ultimately leads to bacterial cell death.
Pharmacokinetics
Amoxicillin trihydrate exhibits the following ADME properties:
- Absorption: It is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 95% .
- Distribution: It is widely distributed throughout the body tissues and fluids, including the lungs, liver, and kidneys .
- Metabolism: Amoxicillin is minimally metabolized in the liver .
- Excretion: It is primarily excreted unchanged in the urine, with a half-life of about 1 hour .
These properties ensure that amoxicillin trihydrate maintains effective concentrations in the body to exert its antibacterial effects.
Result of Action
The molecular and cellular effects of amoxicillin trihydrate’s action include the disruption of bacterial cell wall integrity , leading to cell lysis and death . This bactericidal effect is particularly effective against gram-positive bacteria, which have a thick peptidoglycan layer in their cell walls .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of amoxicillin trihydrate . For instance, acidic environments can enhance its stability and absorption, while extreme temperatures may degrade the compound . Additionally, the presence of beta-lactamase-producing bacteria can inactivate amoxicillin, necessitating the use of beta-lactamase inhibitors like clavulanic acid to enhance its efficacy .
Amoxicillin trihydrate remains a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic profile.
: DrugBank : Wikipedia : Medicine.com : Europe PMC : Amoxicillin Info : DrugBank
Wissenschaftliche Forschungsanwendungen
Amoxicillin trihydrate is widely used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:
Biochemische Analyse
Biochemical Properties
Amoxicillin trihydrate exhibits antibacterial activity against a broad spectrum of Gram-positive and a limited range of Gram-negative organisms . Its mode of action involves the inhibition of bacterial cell wall synthesis . The compound is slightly soluble in water and dissolves in dilute acids and dilute solutions of alkali hydroxides .
Cellular Effects
Amoxicillin trihydrate is used to treat bacterial infections caused by susceptible strains of bacteria . It has been shown to have effects on various types of cells and cellular processes. For example, it can influence cell function by disrupting the synthesis of the bacterial cell wall, leading to cell death .
Molecular Mechanism
The mechanism of action of amoxicillin trihydrate involves competitively inhibiting penicillin-binding proteins, which are responsible for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amoxicillin trihydrate can change over time. For instance, the crystallinity and thermal stability of amoxicillin trihydrate powders increase as the powder pH increases . This suggests that the compound’s stability and degradation may be influenced by pH conditions .
Dosage Effects in Animal Models
In animal models, the effects of amoxicillin trihydrate can vary with different dosages. For instance, it is approved for use as amoxicillin trihydrate for oral suspensions equivalent to 40 mg amoxicillin twice daily for piglets under 4.5 kg
Metabolic Pathways
Amoxicillin trihydrate is involved in various metabolic pathways. It is metabolized in the liver, with less than 30% being biotransformed . About 60% of an oral dose of amoxicillin is excreted unchanged in the urine within 6 hours by glomerular filtration and tubular secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves multiple steps, starting with the synthesis of penicillin G, followed by the production of 6-aminopenicillanic acid (6-APA). The process includes isolation, purification, and crystallization steps . One innovative method involves an in-situ process using sugarcane juice, which eliminates the need for isolating intermediates, making it cost-effective and environmentally friendly .
Industrial Production Methods: Industrial production of amoxicillin trihydrate typically involves large-scale fermentation processes to produce penicillin G, which is then chemically converted to 6-APA. This intermediate is then acylated with p-hydroxyphenylglycine to form amoxicillin, which is subsequently crystallized to obtain the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Amoxicillin trihydrate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, amoxicillin can hydrolyze, breaking down into its constituent parts.
Oxidation: Amoxicillin can be oxidized, although this is less common in typical usage scenarios.
Substitution: The compound can undergo substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Dilute acids or bases are commonly used.
Oxidation: Strong oxidizing agents can be employed.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation: Produces oxidized amoxicillin derivatives.
Substitution: Produces substituted amoxicillin derivatives.
Vergleich Mit ähnlichen Verbindungen
Ampicillin: Another aminopenicillin with a similar structure but different pharmacokinetic properties.
Penicillin G: The parent compound from which amoxicillin is derived.
Cloxacillin: A penicillinase-resistant penicillin with a different spectrum of activity.
Uniqueness of Amoxicillin Trihydrate: Amoxicillin trihydrate is unique due to its broad-spectrum activity and better absorption compared to other penicillins. It is more stable in the presence of gastric acid, making it more effective when taken orally . Additionally, its ability to treat a wide range of infections makes it a versatile antibiotic in clinical settings .
Eigenschaften
CAS-Nummer |
61336-70-7 |
|---|---|
Molekularformel |
C16H21N3O6S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H19N3O5S.H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1H2/t9-,10-,11+,14-;/m1./s1 |
InChI-Schlüssel |
AIPFZZHNBUVELL-YWUHCJSESA-N |
SMILES |
O=C([C@@H](C(C)(C)S[C@]1([H])[C@@H]2NC([C@H](N)C3=CC=C(O)C=C3)=O)N1C2=O)O.[H]O[H].[H]O[H].[H]O[H] |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O |
Aussehen |
Solid powder |
Color/Form |
Crystals from water |
melting_point |
194 °C |
Key on ui other cas no. |
61336-70-7 |
Physikalische Beschreibung |
Off-white solid; [HSDB] Solid |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
26787-78-0 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
10.7 [ug/mL] (The mean of the results at pH 7.4) Soluble in water 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol 9.58e-01 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of amoxicillin trihydrate?
A1: Amoxicillin trihydrate is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption in cell wall integrity leads to bacterial cell death. []
Q2: What is the molecular formula and weight of amoxicillin trihydrate?
A2: The molecular formula of amoxicillin trihydrate is C16H19N3O5S•3H2O. [] It has a molecular weight of 419.45 g/mol. []
Q3: What spectroscopic data is available for characterizing amoxicillin trihydrate?
A3: Amoxicillin trihydrate can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, such as the β-lactam ring and amino groups. [, ]
- UV-Vis Spectroscopy: Used for quantitative analysis, particularly in determining drug release profiles and stability studies. [, , , , ]
Q4: How stable is amoxicillin trihydrate in different pH environments?
A4: Amoxicillin trihydrate exhibits pH-dependent stability. It is most stable in the pH range of 5 to 7. [] Degradation increases in highly acidic or basic conditions. []
Q5: How does the storage temperature affect the stability of reconstituted amoxicillin trihydrate oral suspension?
A5: The stability of reconstituted amoxicillin trihydrate oral suspension is significantly affected by storage temperature. [, ] Storage at refrigerated temperatures (2-8°C) generally maintains stability for longer periods compared to room temperature or elevated temperatures. [, ] Higher temperatures accelerate degradation processes. [, ]
Q6: What strategies can be employed to enhance the stability and bioavailability of amoxicillin trihydrate?
A6: Several strategies can enhance amoxicillin trihydrate formulation:
- Microencapsulation: Encapsulating the drug within a polymer matrix can protect it from degradation and control its release. [, ]
- Floating Drug Delivery Systems (FDDS): These systems prolong the drug's residence time in the stomach, potentially improving absorption and bioavailability, particularly for treating Helicobacter pylori. [, , , ]
- Co-crystallization: Forming co-crystals with other compounds can modify the drug's physicochemical properties, potentially improving its solubility, stability, and release characteristics. []
Q7: What are the advantages of using mucoadhesive microspheres for delivering amoxicillin trihydrate?
A7: Mucoadhesive microspheres offer several advantages:
- Prolonged Gastric Residence Time: The mucoadhesive properties of the microspheres allow them to adhere to the stomach lining, increasing the drug's contact time with the target site. [] This is particularly beneficial for treating H. pylori infections, which reside in the stomach. []
- Controlled Drug Release: Microspheres can be designed to release the drug in a sustained manner, maintaining therapeutic drug levels for extended periods. []
Q8: Can amoxicillin trihydrate be incorporated into a colon-specific drug delivery system?
A8: Yes, research shows potential for colon-specific delivery using gum ghatti-based cross-linked hydrogels. [] These hydrogels exhibit pH-dependent release, with minimal drug release in acidic and neutral environments, making them suitable for targeted delivery to the colon, where the pH is higher. []
Q9: What analytical techniques are commonly employed to quantify amoxicillin trihydrate in pharmaceutical formulations?
A9: Several analytical techniques are used:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of amoxicillin trihydrate in various matrices. [, , , , , ]
- UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective for quantifying amoxicillin trihydrate, often used in dissolution studies and stability testing. [, , , , ]
Q10: How is the quality of amoxicillin trihydrate dispersible tablets ensured?
A10: Quality control of amoxicillin trihydrate dispersible tablets involves various tests:
- Disintegration Test: Ensures that the tablets disintegrate rapidly in water, forming a uniform dispersion. []
- Uniformity of Dispersion Test: Verifies the uniformity of the drug's distribution in the medium after disintegration. []
- Dissolution Testing: Evaluates the drug release rate from the tablets, ensuring it meets the required specifications. []
Q11: What is the impact of micronization on the bioavailability of amoxicillin trihydrate?
A11: Micronization, reducing particle size, can enhance the oral bioavailability of amoxicillin trihydrate. [] Smaller particles have an increased surface area, potentially leading to faster dissolution and absorption in the gastrointestinal tract. [] Studies have shown that micronized amoxicillin trihydrate exhibits higher blood concentrations compared to non-micronized forms. []
Q12: How do different disintegrants affect the properties of amoxicillin trihydrate dispersible tablets?
A12: The type and concentration of disintegrants significantly influence the characteristics of dispersible tablets. [] Disintegrants like maize starch, crospovidone, croscarmellose sodium, and sodium starch glycolate are commonly used. [] The choice of disintegrant affects the tablet's disintegration time, dissolution rate, and overall performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


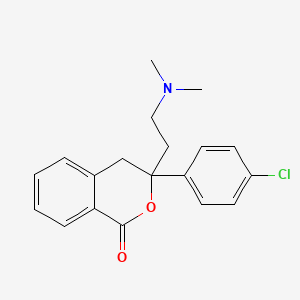
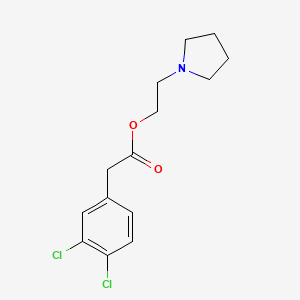
![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)
